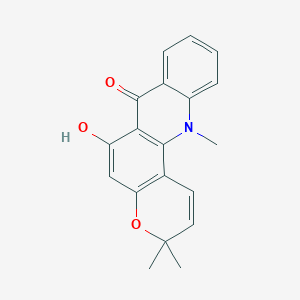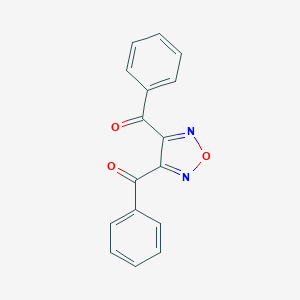![molecular formula C20H40O3 B083249 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- CAS No. 13879-87-3](/img/structure/B83249.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in water and has a molecular formula of C21H42O3. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in various physiological processes, including inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] may have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and may also have anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] in lab experiments is its high solubility in water, which makes it easy to handle and use in various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-]. One area of interest is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science and biotechnology.
Méthodes De Synthèse
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of tetradecanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. This reaction results in the formation of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-].
Applications De Recherche Scientifique
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] has several potential applications in scientific research. It has been used in the development of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents. This compound has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
Propriétés
Numéro CAS |
13879-87-3 |
|---|---|
Nom du produit |
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- |
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(tetradecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-18-22-20(2,3)23-19/h19H,4-18H2,1-3H3 |
Clé InChI |
ZHSOVDLRHUKCPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



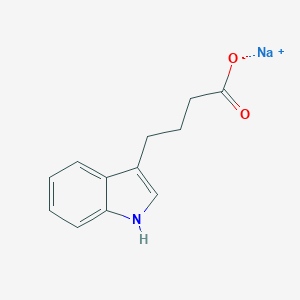
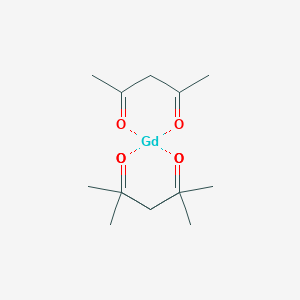
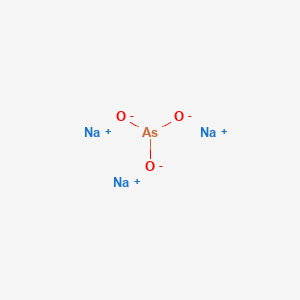
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
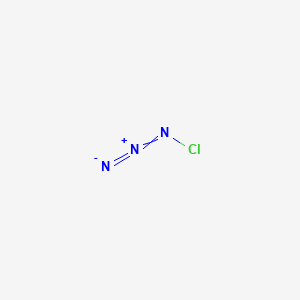
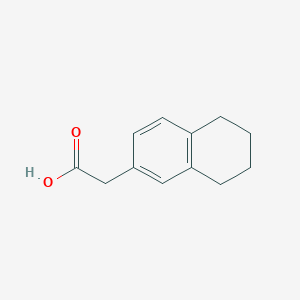
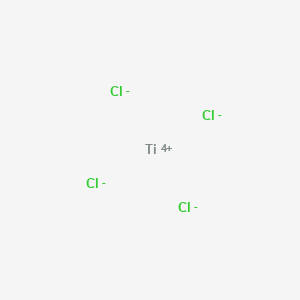

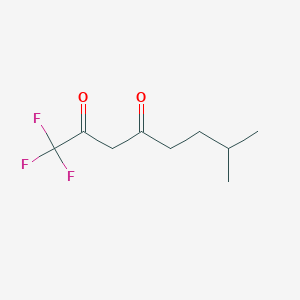
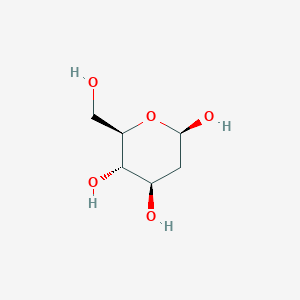
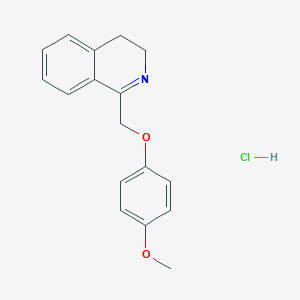
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
